Thermodynamic Stability: 3,5-DCNB Exhibits a 50% Higher Crystalline Enthalpy of Formation than 2,4-DCNB
3,5-Dichloronitrobenzene (3,5-DCNB) possesses a standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) of +70.6 ± 1.2 kJ/mol at 298.15 K, as determined by rotating bomb combustion calorimetry [1]. In comparison, the ortho/para-isomer 2,4-dichloronitrobenzene (2,4-DCNB) has a ΔfHm°(cr) of +47.4 ± 1.2 kJ/mol [1]. The quantified difference of +23.2 kJ/mol indicates that 3,5-DCNB is significantly less thermodynamically stable in its crystalline state relative to 2,4-DCNB. This elevated enthalpy of formation can directly impact exothermicity profiles during synthesis and decomposition, which is a critical parameter for hazard assessment and reaction calorimetry in scaled-up processes [1].
| Evidence Dimension | Standard molar enthalpy of formation, crystalline state (ΔfHm°(cr)) |
|---|---|
| Target Compound Data | 70.6 ± 1.2 kJ/mol |
| Comparator Or Baseline | 2,4-Dichloronitrobenzene: 47.4 ± 1.2 kJ/mol; 2,5-Dichloronitrobenzene: 47.2 ± 2.0 kJ/mol; 3,4-Dichloronitrobenzene: 66.1 ± 1.4 kJ/mol |
| Quantified Difference | ΔfHm°(3,5-DCNB) - ΔfHm°(2,4-DCNB) = +23.2 kJ/mol (approx. 49% higher) |
| Conditions | T = 298.15 K, p° = 0.1 MPa, crystalline state, rotating bomb combustion calorimetry |
Why This Matters
This thermochemical property is essential for chemical process safety assessments and energy balance calculations, directly influencing reactor design and hazard classification during large-scale procurement.
- [1] Ribeiro da Silva, M. A. V., Ferreira, A. I. M. C. L., & Moreno, A. R. G. (2009). Experimental and computational thermochemical study of the dichloronitrobenzene isomers. The Journal of Chemical Thermodynamics, 41(8), 904–910. https://doi.org/10.1016/j.jct.2009.03.001 View Source
